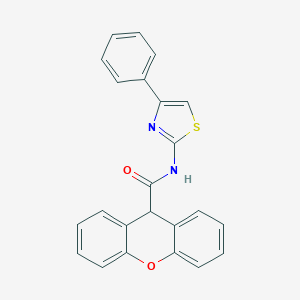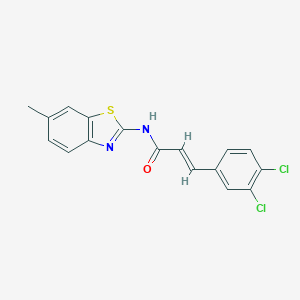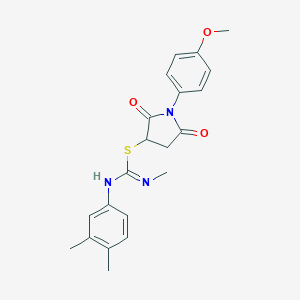
2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research and drug discovery.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The compound's activity against enzymes such as acetylcholinesterase and butyrylcholinesterase is believed to be due to its ability to bind to the active site of these enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can induce apoptosis in cancer cells by activating caspases, a family of protease enzymes that play a key role in programmed cell death. The compound has also been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of certain genes that are involved in cell cycle regulation. In addition, the compound has been shown to suppress angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potent anticancer activity against various cancer cell lines. The compound has also been shown to exhibit good selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to investigate the compound's potential use in combination with other anticancer agents, to enhance its efficacy and reduce the risk of drug resistance. Another direction is to explore the compound's activity against other diseases, such as Alzheimer's disease, where it has shown promising results in inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. Additionally, further studies are needed to elucidate the compound's mechanism of action and optimize its pharmacokinetic properties for in vivo use.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-chloroacetamide with 2-mercapto-4-phenylthiazole, followed by the reaction of the resulting intermediate with 4-chlorophenol. The final product is obtained by purification through recrystallization. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential use in drug discovery, as it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in various diseases, including Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-13-6-8-14(9-7-13)22-10-16(21)20-17-19-15(11-23-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFOHMMLGUXLCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(4-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447835.png)
![5-[4-(Benzyloxy)-3-methoxybenzylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447836.png)
![Propan-2-yl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447840.png)

![Ethyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B447842.png)
![1-(1-adamantyl)-3-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-2-propen-1-one](/img/structure/B447845.png)
![3-[(3-Bromoanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B447846.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B447847.png)


![methyl 2-({3,5-bisnitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447854.png)
![2-(5-Chloro-2-thienyl)-4-[(4-cinnamyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B447855.png)